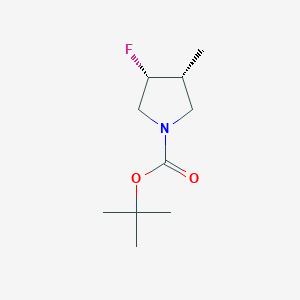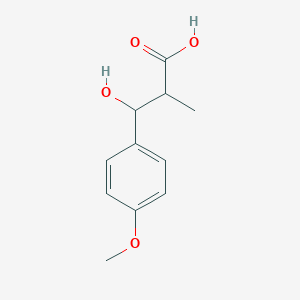
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is a phenolic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of 3-(4-methoxyphenyl)-2-methylpropanoic acid. This can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or enzymatic hydroxylation using specific enzymes. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar antioxidant properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A phenolic acid with comparable biological activities.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(13)14)10(12)8-3-5-9(15-2)6-4-8/h3-7,10,12H,1-2H3,(H,13,14) |
InChI Key |
YNFBEQICUMUBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


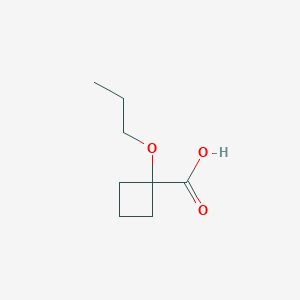
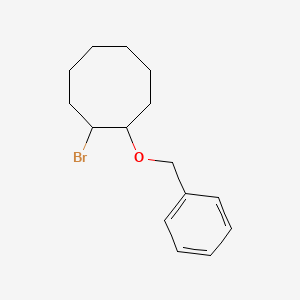
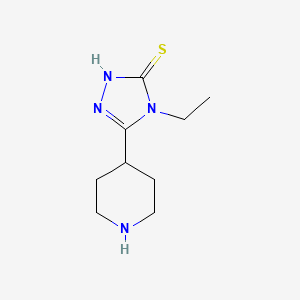
![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
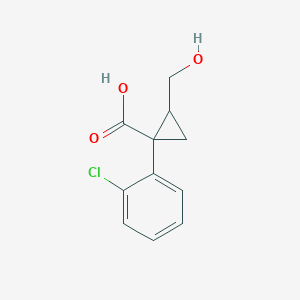
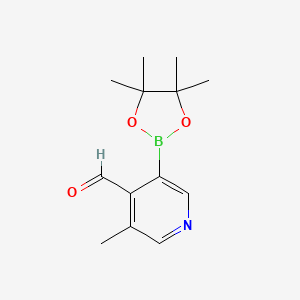
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
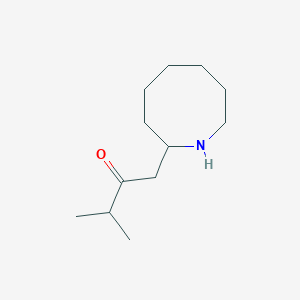

![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
